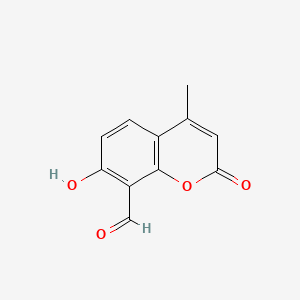

7-hydroxy-4-méthyl-2-oxo-2H-chromène-8-carbaldéhyde

Vue d'ensemble

Description

L'inhibiteur IRE1 III, également connu sous le nom de 4µ8C, est un inhibiteur de petite molécule qui cible l'enzyme 1 alpha nécessitant l'inositol (IRE1α). IRE1α est un acteur clé de la réponse aux protéines mal repliées (UPR), une réponse au stress cellulaire liée au réticulum endoplasmique. Cet inhibiteur est particulièrement important dans la recherche sur le cancer en raison de sa capacité à moduler l'UPR et à améliorer l'efficacité de la chimiothérapie .

Applications De Recherche Scientifique

IRE1 Inhibitor III has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool to study the UPR and its role in cellular stress responses.

Biology: Helps in understanding the mechanisms of protein folding and degradation within the endoplasmic reticulum.

Medicine: Enhances the effectiveness of chemotherapy in cancer treatment by sensitizing cancer cells to chemotherapeutic agents

Industry: Potential applications in the development of new therapeutic strategies targeting the UPR pathway.

Mécanisme D'action

Target of Action

The primary target of the compound 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde is the inositol requiring enzyme 1α (IRE1α) . IRE1α is a transmembrane protein that plays a crucial role in the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum .

Mode of Action

The compound 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde interacts with IRE1α, inhibiting its RNAse activity . This interaction disrupts the normal function of IRE1α, leading to changes in the UPR pathway .

Biochemical Pathways

The interaction of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde with IRE1α affects the UPR pathway . The UPR pathway is responsible for maintaining cellular homeostasis under conditions of endoplasmic reticulum stress . By inhibiting IRE1α, the compound disrupts this pathway, potentially leading to downstream effects such as apoptosis .

Pharmacokinetics

The compound is known to be solid at room temperature and is typically stored in a freezer under an inert atmosphere . These properties may affect its bioavailability.

Result of Action

Given its role as an ire1α inhibitor, it may induce apoptosis or other forms of cell death by disrupting the upr pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde. For instance, the compound’s stability may be affected by temperature, as it is typically stored in a freezer . Additionally, the compound’s efficacy may be influenced by the cellular environment, particularly the presence of endoplasmic reticulum stress, which can activate the UPR pathway .

Analyse Biochimique

Cellular Effects

Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'inhibiteur IRE1 III implique la préparation de fragments peptidiques dérivés du domaine kinase IRE1. Ces fragments sont ensuite optimisés à l'aide d'outils de modélisation moléculaire afin d'identifier des inhibiteurs de petites molécules . Les conditions de réaction et les étapes spécifiques incluent :

- Génération de bibliothèques d'oligopeptides.

- Docking et optimisation des meilleurs liants.

- Exploration structurelle du domaine kinase IRE1 en utilisant des fragments peptidiques actifs.

Méthodes de production industrielle : Bien que les méthodes de production industrielle détaillées ne soient pas largement documentées, la préparation de l'inhibiteur IRE1 III implique généralement des techniques de synthèse organique standard, notamment la synthèse peptidique et le docking moléculaire .

Analyse Des Réactions Chimiques

L'inhibiteur IRE1 III subit principalement des réactions d'inhibition ciblant l'activité RNase de l'IRE1α. Le composé ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution dans son rôle d'inhibiteur. Le principal produit formé à partir de ces réactions est l'enzyme IRE1α inhibée, qui conduit à la modulation de la voie UPR .

4. Applications de la recherche scientifique

L'inhibiteur IRE1 III a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme outil pour étudier l'UPR et son rôle dans les réponses au stress cellulaire.

Biologie : Aide à comprendre les mécanismes de repliement et de dégradation des protéines dans le réticulum endoplasmique.

Médecine : Améliore l'efficacité de la chimiothérapie dans le traitement du cancer en sensibilisant les cellules cancéreuses aux agents chimiothérapeutiques

Industrie : Applications potentielles dans le développement de nouvelles stratégies thérapeutiques ciblant la voie UPR.

5. Mécanisme d'action

L'inhibiteur IRE1 III exerce ses effets en inhibant l'activité RNase de l'IRE1α. Cette inhibition empêche l'épissage de l'ARNm de la protéine 1 de liaison à la boîte X (XBP1), une étape clé de la voie UPR. L'inhibition de l'IRE1α conduit à l'accumulation de protéines mal repliées dans le réticulum endoplasmique, déclenchant l'apoptose dans les cellules cancéreuses. Les cibles moléculaires impliquées incluent les domaines RNase et kinase de l'IRE1α .

Comparaison Avec Des Composés Similaires

L'inhibiteur IRE1 III est unique en son genre par son double inhibition des activités RNase et kinase de l'IRE1α. Des composés similaires incluent :

STF-083010 : Un autre inhibiteur de l'IRE1α-RNase utilisé dans la recherche sur les troubles liés aux lipides.

KIRA6 : Un atténuateur RNase inhibant la kinase qui réduit l'activité RNase de l'IRE1.

MKC-3946 : Un inhibiteur qui cible la voie IRE1α-XBP1 dans les cellules cancéreuses.

L'inhibiteur IRE1 III se distingue par son inhibition puissante de l'IRE1α et sa capacité à améliorer l'efficacité de la chimiothérapie dans le traitement du cancer .

Propriétés

IUPAC Name |

7-hydroxy-4-methyl-2-oxochromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-4-10(14)15-11-7(6)2-3-9(13)8(11)5-12/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHHSXOVIJWFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513352 | |

| Record name | 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14003-96-4 | |

| Record name | 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14003-96-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

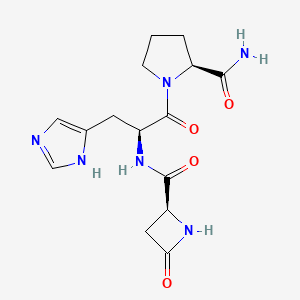

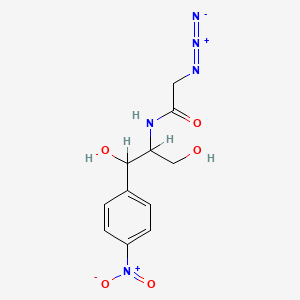

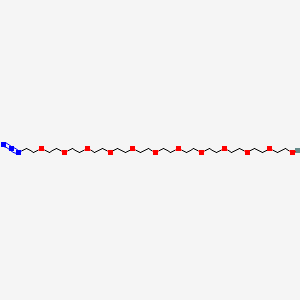

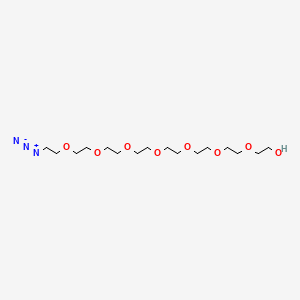

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide](/img/structure/B1666265.png)